2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Description
2-(4-Bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a benzenesulfonamide derivative characterized by a central acetamide linker bridging two aromatic moieties:
- Phenoxy group: Substituted with a bromine atom at the para-position and a methyl group at the ortho-position.
- Sulfamoylphenyl group: A phenyl ring with a sulfonamide (-SO₂NH₂) group at the para-position.
This structural motif is common in enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors, due to the sulfonamide group’s ability to coordinate the catalytic zinc ion in CA active sites .
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFHESMYNWJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Acylation: The attachment of an acetamide group to the phenoxy ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and derivatization:
Key studies show that electron-withdrawing groups (e.g., sulfamoyl) activate the brominated ring toward substitution, with yields reaching 65–78% in palladium-catalyzed couplings.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts:
The sulfamoyl group (-SO₂NH₂) remains stable under mild hydrolysis conditions but decomposes in concentrated acids, releasing SO₂ and NH₃ .
Oxidation and Reduction
Functional groups in the compound participate in redox reactions:
Reduction of the acetamide to an amine proceeds with 85% efficiency using LiAlH₄, while oxidation of the sulfamoyl group requires strong peroxides.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo halogenation and nitration:
| Reaction | Conditions | Reagents | Products |
|---|---|---|---|
| Bromination | FeBr₃ catalyst, 25°C | Br₂ | Polybrominated derivatives at ortho/para positions |
| Nitration | HNO₃/H₂SO₄, 0–5°C | HNO₃ | Nitro-substituted analogs |
Regioselectivity is influenced by the methyl and sulfamoyl groups, directing electrophiles to the less hindered positions .
Coupling Reactions
The bromine atom participates in cross-coupling reactions to form biaryl structures:
| Coupling Type | Conditions | Catalyst | Products |
|---|---|---|---|
| Suzuki Coupling | DME/H₂O, 90°C | Pd(OAc)₂, SPhos | Biaryl derivatives with boronic acid partners |
| Heck Coupling | DMF, 100°C | PdCl₂(PPh₃)₂ | Alkenylated products |
These reactions enable modular synthesis of complex analogs, with reported yields of 60–75%.
Stability and Degradation
The compound decomposes under extreme conditions:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce cytotoxic effects in various cancer cell lines, including breast and lung cancer models. A notable case study demonstrated that the compound effectively inhibited tumor growth in multicellular spheroid models, suggesting its potential as a lead compound in cancer therapy .
-
Antimicrobial Properties
- The sulfonamide moiety in this compound is known for its antimicrobial activity. Research has indicated that derivatives of sulfonamides possess broad-spectrum antibacterial effects. The presence of the 4-bromo-2-methylphenoxy group may enhance the binding affinity to bacterial enzymes, making it a candidate for further development as an antibiotic .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. In particular, it has shown potential as an inhibitor of acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. Studies involving similar sulfonamide compounds have demonstrated their efficacy in modulating enzyme activity, leading to improved cognitive functions in preclinical models .
Case Study 1: Anticancer Screening
A comprehensive screening of a library of compounds identified this compound as a potential anticancer agent. This study utilized multicellular spheroids to assess cytotoxicity, revealing significant inhibitory effects on cell proliferation across various cancer types.
Case Study 2: Antimicrobial Efficacy
In a study examining the antimicrobial properties of sulfonamide derivatives, this compound was tested against common bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Determinants of Activity
(i) Tail vs. Linker Flexibility
- The benzhydrylpiperazine tail in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide enhances selectivity for hCA VII by occupying hydrophobic regions of the enzyme’s active site . In contrast, rigid linkers (e.g., thiazolidinone in compound 7c) prioritize planar interactions with kinases like VEGFR-2 .
(ii) Electronic Effects
- Electron-withdrawing groups (e.g., trifluoromethoxy in 7c) enhance thiazolidinone derivatives’ anticancer activity by modulating electron density at the acetamide carbonyl, improving target affinity .
- The sulfamoyl group is critical for CA inhibition, as its deprotonated sulfonamide nitrogen coordinates the Zn²⁺ ion in CA’s active site .
Pharmacological Selectivity
- hCA VII vs. hCA II : The benzhydrylpiperazine analog shows 5-fold selectivity for hCA VII due to its elongated tail forming hydrophobic interactions with Phe-131 and Leu-198 residues in hCA VII .
- Anticancer vs. Antimicrobial Activity: Thiazolidinone derivatives (e.g., 7c) target VEGFR-2, while quinazolinone-thioacetamides (e.g., compound 10) disrupt bacterial cell walls, highlighting the scaffold’s versatility .
Biological Activity
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C15H15BrN2O4S
- Molecular Weight : 399.26 g/mol
- CAS Number : 443729-93-9
The compound is hypothesized to exert its biological effects through multiple pathways, primarily involving inhibition of specific enzymes or receptors related to disease processes. The presence of the sulfamoyl group suggests potential interactions with targets involved in inflammatory pathways and tumor growth.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The bromo-substituent may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors.
Anti-inflammatory Effects
The sulfamoyl moiety is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.
Study 1: Anticancer Activity
In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Study 2: In Vivo Anti-inflammatory Effects
An animal model was used to assess the anti-inflammatory potential of the compound. Mice treated with this compound exhibited reduced swelling and pain in inflammatory models compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Data Table: Biological Activity Summary
Q & A
Q. How to optimize regioselectivity in bromination reactions for analogous derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
